Superior Hydrolytic Stability of DTBMS Protecting Group vs. TMS, TBDMS, and TBDPS
The di-tert-butylmethylsilyl (DTBMS) group, derived from Silane, dichloro(1,1-dimethylethyl)methyl-, exhibits the highest resistance to acidic and basic deprotection among common silyl protecting groups. In an authoritative compilation of relative deprotection rates, DTBMS is the most stable, with a stability order under acidic conditions of DPS > TES ≈ DMPS ≈ Pr3Si ≈ Bu3Si > TPS > MDIPS > TBS > TIPS > TBDPS > DTBMS, and under basic conditions of DMPS ≈ MDPS ≈ TMS > DMIPS ≈ TES > Pr3Si > Bu3Si > MDIPS > TBDPS ≈ TBS > TDS > TIPS > DTBMS [1]. This places DTBMS as the last to cleave, signifying maximum stability against both acidic and basic hydrolysis.
| Evidence Dimension | Relative stability of silyl protecting groups towards acidic and basic deprotection |
|---|---|
| Target Compound Data | DTBMS is the most stable (last to cleave) in both acidic and basic deprotection sequences |
| Comparator Or Baseline | TMS (cleaves first), TBDMS (cleaves mid-sequence), TBDPS (cleaves late but before DTBMS) |
| Quantified Difference | DTBMS is ranked as the most stable among over 15 common silyl groups, outlasting TBDPS, TIPS, and TBS in both acidic and basic conditions. |
| Conditions | Comparative deprotection studies under acidic and basic conditions as summarized in a comprehensive chemical encyclopedia entry. |
Why This Matters
This data directly informs the selection of a protecting group for synthetic routes requiring survival through multiple harsh reaction steps, where DTBMS offers unparalleled reliability, reducing the risk of premature deprotection and improving overall yield.
- [1] 中国大百科全书 (Chinese Encyclopedia). 彻底脱硅基反应 (Exhaustive Desilylation). Updated 2022-12-23. Retrieved 2026-04-19. View Source
